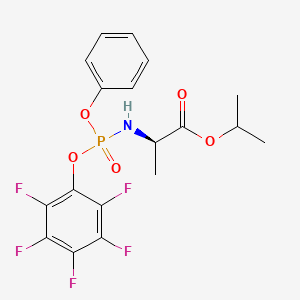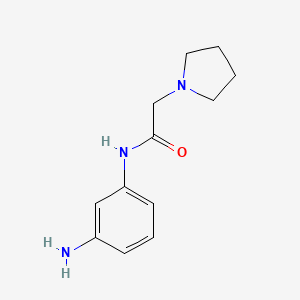
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), a common functional group in biochemistry, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene ring, the creation of the 1,2,3-triazole ring, and the attachment of the amide and fluorophenyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely adopt a puckered conformation to minimize ring strain, while the planar nature of the 1,2,3-triazole ring could facilitate stacking interactions with other aromatic systems. The amide group could participate in hydrogen bonding, and the fluorine atom on the phenyl ring would be expected to be highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could increase its solubility in water, while the fluorophenyl group could enhance its lipophilicity .科学的研究の応用
PET Tracers for Neurological Studies
Research has shown that derivatives related to the chemical structure have been developed for use as PET (Positron Emission Tomography) tracers. These compounds, particularly those with modifications to improve their affinity towards certain neurological receptors, have been utilized in the study of neurological disorders. For instance, a study by García et al. (2014) developed cyclohexanecarboxamide derivatives as reversible, selective, and high-affinity 5-HT1A receptor antagonists. These derivatives demonstrated high brain uptake, slow clearance, and stability, showing promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Antimicrobial and Antilipase Activities
Another area of research focuses on the antimicrobial and antilipase activities of related compounds. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, demonstrating moderate antimicrobial activity against various microorganisms and showing antiurease and antilipase activities. These findings suggest potential for the development of new therapeutic agents targeting specific bacterial enzymes and pathways (Serap Başoğlu et al., 2013).
Synthesis and Characterization of Research Chemicals
The synthesis and analytical characterization of compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide have been subjects of study, highlighting the importance of accurate identification and differentiation of isomers for scientific research. For example, McLaughlin et al. (2016) presented the synthesis, characterization, and differentiation of isomers of a research chemical, providing insight into the complex nature of these compounds and their potential applications in biochemistry and pharmacology (Gavin McLaughlin et al., 2016).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors in the body. The presence of the 1,2,3-triazole ring, which is often used in medicinal chemistry due to its ability to mimic the structure of peptides, suggests that this compound might have biological activity .
将来の方向性
The future research directions for this compound would likely depend on its intended use. If it were a drug, further studies might focus on optimizing its structure to improve its efficacy and safety profile. Alternatively, if it were a material, research might focus on exploring its physical properties and potential applications .
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-13-8-4-5-9-14(13)20-16-15(21-23-22-16)17(24)19-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,19,24)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBANNFQBECNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

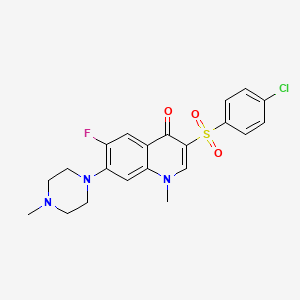
![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)
![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)
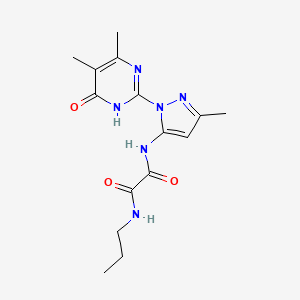


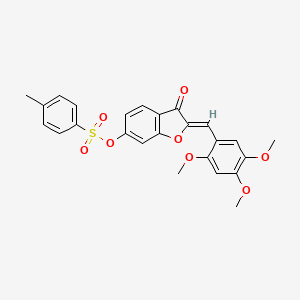
![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)
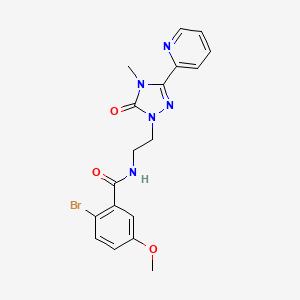
![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)
